molecular formula C16H20FN5O2 B2889403 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 921144-40-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2889403
CAS RN: 921144-40-3
M. Wt: 333.367
InChI Key: QVXNQVWDFXECKY-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide, commonly known as CTAF, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of compounds related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide, showcasing their potential in therapeutic applications.

  • Anticancer Activity : The synthesis and evaluation of thiazole derivatives, including similar compounds, have shown potential anticancer activities. These compounds have been tested for their selectivity and cytotoxicity against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells (Evren et al., 2019).

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide, have been synthesized and characterized. These complexes displayed significant antioxidant activities in vitro, suggesting their potential as therapeutic agents for diseases caused by oxidative stress (Chkirate et al., 2019).

  • Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, have provided insights into their biological activity and interaction mechanisms. Such compounds have shown potential for use in dye-sensitized solar cells (DSSCs) and as inhibitors of specific protein interactions, indicating their versatility in both therapeutic and technological applications (Mary et al., 2020).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O2/c17-12-6-8-14(9-7-12)24-11-16(23)18-10-15-19-20-21-22(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXNQVWDFXECKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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